"N,N'-dimethylpentane-1,5-diamine" properties and characteristics
"N,N'-dimethylpentane-1,5-diamine" properties and characteristics
N,N'-Dimethylpentane-1,5-diamine: A Strategic Scaffold in Advanced Materials and Drug Development
As a Senior Application Scientist, I approach N,N'-dimethylpentane-1,5-diamine (DMPDA) not merely as a chemical commodity, but as a highly tunable, bidentate nucleophile. Derived structurally from the biogenic amine cadaverine (1,5-pentanediamine), the strategic addition of N-methyl groups fundamentally alters its steric bulk, basicity, and hydrogen-bonding capacity. This transitions the molecule from a highly reactive, cross-linking primary diamine into a controlled, linear-chain-extending secondary diamine.
This whitepaper provides an in-depth technical analysis of DMPDA, detailing its physicochemical properties, mechanistic advantages, and field-proven experimental protocols for researchers in pharmaceutical synthesis and polymer chemistry.
Physicochemical Profiling and Molecular Characteristics
Understanding the baseline physical properties of DMPDA is critical for predicting its behavior in biphasic reactions, predicting pharmacokinetic distribution, and managing laboratory safety. The symmetrical methylation reduces the molecule's polarity compared to its primary amine counterpart, slightly increasing its lipophilicity (LogP) and rendering it highly soluble in a broad spectrum of organic solvents.
Table 1: Core Physicochemical Properties of DMPDA
| Property | Value | Scientific Implication |
| Chemical Name | N,N'-dimethylpentane-1,5-diamine | Symmetrical secondary diamine. |
| CAS Number | 56992-95-1 (Base)[1] | Standard identifier for the free base liquid. |
| Molecular Formula | C | Indicates a fully saturated aliphatic chain. |
| Molecular Weight | 130.23 g/mol [2] | Low molecular weight facilitates high mobility in polymer melts. |
| Density | ~0.805 g/cm³[3] | Less dense than water; relevant for biphasic extractions. |
| Boiling Point | 174 ºC at 760 mmHg[3] | Requires high-vacuum distillation for purification. |
| LogP | 2.179[3] | Favorable lipophilicity for cellular membrane penetration in APIs. |
| Safety Profile | H225, H314[4] | Highly flammable and corrosive; requires inert atmosphere handling. |
Data synthesized from 3 and 4.
Mechanistic Chemistry: The Secondary Amine Advantage
The core utility of DMPDA lies in the kinetics of its secondary amines. In synthetic workflows, primary amines (-NH
By utilizing DMPDA, the N-methyl group acts as a steric shield and caps the hydrogen-bonding potential. When DMPDA reacts with an isocyanate, it forms a tetrasubstituted urea. This lack of a residual N-H proton prevents the urea from acting as a hydrogen-bond donor, which drastically improves the solubility of the intermediate in organic solvents and prevents premature crystallization during drug synthesis.
Fig 1. Mechanistic workflow for DMPDA derivatization in API and polymer synthesis.
Applications in Drug Development and Materials Science
A. Cationic Bis-Urea Antimicrobials
In the fight against multidrug-resistant pathogens, symmetrical diamines serve as excellent scaffolds for bivalent antimicrobial agents. According to 5, cationic bis-urea compounds synthesized from diamine backbones demonstrate potent minimum inhibitory concentrations (MIC) against Gram-positive bacteria (e.g., B. subtilis) and fungi (e.g., C. neoformans)[5]. The five-carbon chain of DMPDA provides optimal spatial separation for the cationic warheads to disrupt bacterial lipid bilayers without causing excessive hemolysis in mammalian cells.
B. Polymer Alloy Compatibilization (TPU/Polyolefin)
In materials science, blending Thermoplastic Polyurethane (TPU) with polyolefins is highly desirable to reduce weight and cost while maintaining abrasion resistance. However, these polymers are inherently immiscible. 6 detail the use of secondary amines like DMPDA to create modified block copolymers[6]. The causality here is kinetic: secondary amino groups have a significantly lower reaction rate constant than primary amines. This attenuated reactivity prevents premature gelation during high-temperature melt-extrusion, allowing the DMPDA-modified copolymer to act as a stable interfacial compatibilizer between the TPU and polyolefin phases.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints.
Protocol 1: Synthesis of Cationic Bis-Urea Antimicrobial Precursors
Objective: Synthesize a symmetrical bis-urea intermediate from DMPDA without generating symmetric isocyanate-derived byproducts.
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Preparation & Dehydration: Dissolve 10 mmol of DMPDA in 50 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.
-
Causality: Anhydrous conditions are mandatory. Trace water will hydrolyze the incoming isocyanate into a primary amine and CO
, which will rapidly react with unhydrolyzed isocyanate to form an insoluble, symmetric urea impurity.
-
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Electrophile Addition: Cool the vessel to 0°C using an ice bath. Add 20.5 mmol of the target alkyl isocyanate dropwise over 30 minutes.
-
Causality: The nucleophilic attack of the secondary amine on the isocyanate carbon is highly exothermic. Cooling prevents thermal degradation and suppresses side-reactions.
-
-
Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
-
Validation Checkpoint: Ninhydrin reacts with unreacted secondary amines to form a distinct purple/blue complex. The complete disappearance of the DMPDA spot on the TLC plate definitively validates the completion of the reaction.
-
-
Workup: Wash the organic layer twice with 0.1 M HCl to remove any trace unreacted diamine, then with brine. Dry over MgSO
and concentrate under reduced pressure.
Protocol 2: Functionalization of Maleic Anhydride-Grafted Polymers
Objective: Graft DMPDA onto a polymer backbone to create a compatibilizer.
-
Dissolution: Dissolve the maleic anhydride-grafted polyolefin in refluxing toluene under a nitrogen atmosphere.
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Amine Dosing: Add a stoichiometric amount of DMPDA (relative to the anhydride content).
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Causality: Because DMPDA is a secondary amine, it reacts with the anhydride to form an amic acid, but it cannot easily dehydrate to form a closed imide ring without extreme forcing conditions. This leaves the polymer functionally tethered to a flexible, basic tertiary amine (post-reaction) that can interact with the acidic domains of TPU.
-
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Precipitation & Validation: Dropwise add the cooled polymer solution into an excess of cold methanol.
-
Validation Checkpoint: Collect the precipitate and analyze via FTIR. The disappearance of the anhydride carbonyl stretch (~1780 cm
) and the appearance of the amide carbonyl stretch (~1650 cm ) confirms successful grafting.
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Safety, Toxicity, and Handling
DMPDA is a highly reactive, volatile amine. According to its safety data sheet, it carries the H225 (Highly flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage) hazard statements[4].
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Storage: Must be stored in a dark place, under an inert atmosphere (Argon or N
), and at room temperature to prevent oxidative degradation and atmospheric CO absorption (which forms carbamate salts). -
PPE: Handling requires a chemical fume hood, heavy-duty nitrile or butyl rubber gloves, and a face shield.
References
- Chemsrc. "N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5." Chemsrc Chemical Database.
- PubChem. "N1,N5-Dimethyl-1,5-pentanediamine | C7H18N2 | CID 407156." National Center for Biotechnology Information.
- Sigma-Aldrich. "N,N'-Dimethylpentane-1,5-diamine | 56992-95-1." MilliporeSigma.
- Google Patents. "US8921426B2 - Cationic bis-urea compounds as effective antimicrobial agents." United States Patent and Trademark Office.
- European Patent Office. "MODIFIED BLOCK COPOLYMER, METHOD FOR PRODUCING MODIFIED BLOCK COPOLYMER, AND RESIN COMPOSITION - EP 362." EPO.
Sources
- 1. N,N'-Dimethylpentane-1,5-diamine | 56992-95-1 [sigmaaldrich.cn]
- 2. chembk.com [chembk.com]
- 3. N,N-dimethylpentane-1,5-diamine | CAS#:5330-32-5 | Chemsrc [chemsrc.com]
- 4. N,N'-Dimethylpentane-1,5-diamine | 56992-95-1 [sigmaaldrich.com]
- 5. US8921426B2 - Cationic bis-urea compounds as effective antimicrobial agents - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
